
2-(Trifluoromethoxy)ethanol
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Overview
Description
2-(Trifluoromethoxy)ethanol is a colorless, transparent liquid at room temperature and pressure. It is a primary alcohol organic compound with the molecular formula C3H5F3O2 and a molecular weight of 130.07 g/mol . This compound is primarily used as an intermediate in organic synthesis and as a raw material in pharmaceutical production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)ethanol typically involves the reaction of 2-chloroethanol with trifluoromethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate .
Industrial Production Methods: Industrial production methods for this compound often involve the use of trifluoromethoxylation reagentsThe process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(trifluoromethoxy)acetaldehyde or 2-(trifluoromethoxy)acetic acid.
Reduction: Reduction reactions can convert it into 2-(trifluoromethoxy)ethane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium cyanide are employed under basic conditions.
Major Products:
Oxidation: 2-(Trifluoromethoxy)acetic acid
Reduction: 2-(Trifluoromethoxy)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studying the effects of fluorinated groups on biological systems.
Medicine: It is a precursor in the synthesis of pharmaceutical drugs, particularly those requiring fluorinated moieties for enhanced bioactivity.
Industry: It is used in the production of agrochemicals and materials with unique physicochemical properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)ethanol involves its interaction with various molecular targets. The trifluoromethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and interaction with biological targets. This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethanol
- 2,2,3,3,3-Pentafluoro-1-propanol
- 1-Bromo-2-(trifluoromethoxy)ethane
- Bis(2,2,2-trifluoroethyl) ether
Uniqueness: 2-(Trifluoromethoxy)ethanol is unique due to its trifluoromethoxy group, which provides distinct electronic and steric properties compared to other fluorinated alcohols. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
2-(trifluoromethoxy)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2/c4-3(5,6)8-2-1-7/h7H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAARXYRNUBDNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591703 |
Source
|
Record name | 2-(Trifluoromethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362631-84-3 |
Source
|
Record name | 2-(Trifluoromethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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